3-Phenyl-1lambda4-thiomorpholin-1-one

Description

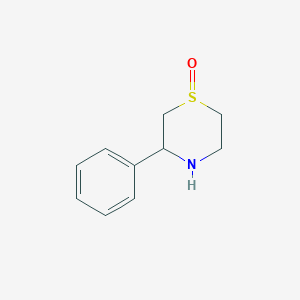

3-Phenyl-1λ⁴-thiomorpholin-1-one is a sulfur-containing heterocyclic compound characterized by a thiomorpholinone backbone with a phenyl substituent at the 3-position. The thiomorpholinone ring system consists of a six-membered ring containing one sulfur atom and one ketone group, with the sulfur atom in a λ⁴ oxidation state (sulfoxide configuration). Its molecular formula is C₁₀H₉NOS (molecular weight: 191.25 g/mol).

Properties

IUPAC Name |

3-phenyl-1,4-thiazinane 1-oxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NOS/c12-13-7-6-11-10(8-13)9-4-2-1-3-5-9/h1-5,10-11H,6-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSILBSHQKALROG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)CC(N1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenyl-1lambda4-thiomorpholin-1-one typically involves the reaction of thiomorpholine with a phenylating agent under controlled conditions. One common method includes the use of phenyl halides in the presence of a base to facilitate the substitution reaction . The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the temperature is maintained between 0°C and 50°C to ensure optimal yield.

Industrial Production Methods

Industrial production of this compound may involve more scalable processes such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound while maintaining high purity and consistency. The use of automated reactors and precise control over reaction parameters ensures the reproducibility of the product .

Chemical Reactions Analysis

Types of Reactions

3-Phenyl-1lambda4-thiomorpholin-1-one undergoes various chemical reactions, including:

Oxidation: The compound

Biological Activity

3-Phenyl-1lambda4-thiomorpholin-1-one is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound features a thiomorpholine ring substituted with a phenyl group. Its structural formula can be represented as follows:

This compound is characterized by its unique thiomorpholine moiety, which contributes to its biological activity.

The biological activity of this compound is attributed to several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit various enzymes involved in metabolic pathways, leading to altered physiological responses.

- Receptor Modulation : It interacts with specific receptors, potentially influencing signaling pathways related to pain, inflammation, and other physiological processes.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Studies demonstrate its effectiveness against various bacterial strains, suggesting potential as an antimicrobial agent.

- Anti-inflammatory Effects : The compound has been reported to reduce inflammation in animal models, indicating its potential use in treating inflammatory diseases.

- Anticancer Properties : Preliminary studies suggest that it may inhibit cancer cell proliferation through apoptosis induction.

Data Table: Summary of Biological Activities

| Activity | Effect | Reference |

|---|---|---|

| Antimicrobial | Effective against Gram-positive bacteria | |

| Anti-inflammatory | Reduces edema in animal models | |

| Anticancer | Induces apoptosis in cancer cells |

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial properties of this compound involved testing against various bacterial strains. The compound demonstrated significant inhibition of growth in Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics.

Case Study 2: Anti-inflammatory Effects

In a controlled experiment involving induced paw edema in rats, administration of this compound resulted in a notable reduction in swelling compared to the control group. This suggests its potential utility in managing inflammatory conditions.

Case Study 3: Anticancer Activity

Research focusing on the anticancer effects revealed that treatment with this compound led to a significant decrease in cell viability among various cancer cell lines. Mechanistic studies indicated the activation of apoptotic pathways, highlighting its potential as an anticancer therapeutic agent.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Group Comparisons

The following table summarizes key structural features and properties of 3-Phenyl-1λ⁴-thiomorpholin-1-one and related compounds:

Key Observations:

- Sulfur Oxidation State : The λ⁴-sulfur in 3-Phenyl-1λ⁴-thiomorpholin-1-one contrasts with the λ⁶-sulfone in the dione derivative , which increases polarity and affects solubility.

- Pharmacological Relevance: Thiazolidinone derivatives (e.g., ) are associated with antimicrobial and anti-inflammatory activities, suggesting possible shared therapeutic pathways with thiomorpholinones.

Physicochemical Properties

- Thermal Stability: Thermogravimetric analysis (TGA) data for related compounds (e.g., melting points up to 255°C in ) suggest moderate thermal stability for thiomorpholinones.

- Solubility : The hydrochloride salt in likely exhibits higher aqueous solubility than the neutral 3-phenyl derivative due to ionic character.

Analytical Characterization

- X-ray Diffraction: Crystal structures of thiomorpholinone analogs (e.g., ) confirm ring conformations and substituent orientations.

- Mass Spectrometry : High-resolution MS (e.g., m/z 531.3 [M+1] in ) validates molecular weights and fragmentation patterns.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.